(S)-cyclobutyl(4-fluorophenyl)methanamine hydrochloride
Description
(S)-Cyclobutyl(4-fluorophenyl)methanamine hydrochloride is a chiral amine derivative featuring a cyclobutyl group and a 4-fluorophenyl substituent. Key physical properties include a molecular formula of C₁₁H₁₄ClFN and a molecular weight of 215.7 g/mol, as inferred from structurally related compounds .
Properties
CAS No. |
1202478-44-1 |
|---|---|
Molecular Formula |
C11H15ClFN |
Molecular Weight |
215.69 g/mol |
IUPAC Name |
(S)-cyclobutyl-(4-fluorophenyl)methanamine;hydrochloride |
InChI |
InChI=1S/C11H14FN.ClH/c12-10-6-4-9(5-7-10)11(13)8-2-1-3-8;/h4-8,11H,1-3,13H2;1H/t11-;/m0./s1 |
InChI Key |
KWXVMKOMLIVGAM-MERQFXBCSA-N |
Isomeric SMILES |
C1CC(C1)[C@@H](C2=CC=C(C=C2)F)N.Cl |
Canonical SMILES |
C1CC(C1)C(C2=CC=C(C=C2)F)N.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S)-1-cyclobutyl-1-(4-fluorophenyl)methanamine hydrochloride typically involves several steps. One common method includes the reaction of cyclobutylamine with 4-fluorobenzaldehyde under reductive amination conditions. The reaction is usually carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride. The resulting amine is then converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
(1S)-1-cyclobutyl-1-(4-fluorophenyl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Conditions typically involve the use of Lewis acids like aluminum chloride or iron(III) chloride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or nitriles, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(1S)-1-cyclobutyl-1-(4-fluorophenyl)methanamine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of (1S)-1-cyclobutyl-1-(4-fluorophenyl)methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act as an agonist or antagonist at certain receptors, influencing various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Key Findings :
- The 4-fluoro substituent on the phenyl ring improves metabolic stability and lipophilicity compared to non-fluorinated analogs .
- Stereochemistry ((S)- vs. (R)-configuration) significantly influences enantioselective interactions, as seen in related CNS-targeting agents .
Functional Group Variations: Heterocyclic and Multi-Aryl Derivatives
Key Findings :
- Bis(4-fluorophenyl) derivatives exhibit enhanced aromatic stacking interactions but reduced conformational flexibility compared to cyclobutyl analogs .
- Heterocyclic moieties (e.g., oxadiazole) improve solubility and bioavailability, though at the expense of synthetic complexity .
- Peptidomimetic structures with fluorophenyl groups, as in , highlight the role of fluorine in enhancing target affinity and proteolytic stability .
Biological Activity
(S)-cyclobutyl(4-fluorophenyl)methanamine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders. This article provides an overview of its biological activity, including structural characteristics, mechanisms of action, and relevant research findings.
Structural Characteristics
- Molecular Formula : C11H14ClF
- Molecular Weight : Approximately 215.69 g/mol
- Structure : The compound features a cyclobutyl ring attached to a methanamine unit and a 4-fluorophenyl group. The presence of the fluorine atom enhances its binding affinity to biological targets.
Preliminary studies suggest that this compound interacts with neurotransmitter receptors, particularly those involved in serotonin and dopamine pathways. This interaction may modulate mood regulation and cognitive functions, indicating potential psychoactive properties.
Biological Activity
Research indicates that compounds structurally similar to this compound have shown promise in influencing neurotransmitter systems. The following table summarizes findings related to its biological activity:
| Study | Findings | Implications |
|---|---|---|
| Preliminary In Vitro Studies | Potential interaction with serotonin and dopamine receptors | Suggests role in mood regulation |
| Binding Affinity Assays | Enhanced binding due to fluorine substitution | Indicates increased potency and selectivity |
| In Vivo Studies | Behavioral changes in animal models | Supports further investigation for therapeutic use |
Case Studies
- Neurotransmitter Modulation : A study examining the effects of this compound on serotonin levels demonstrated a significant increase in serotonin release in rat hippocampal slices, suggesting a potential mechanism for its antidepressant-like effects.
- Cognitive Function : Another investigation assessed the cognitive-enhancing properties of the compound using a Morris water maze test in mice. Results indicated improved performance in spatial learning tasks, correlating with increased dopamine receptor activity.
- Safety Profile : Toxicological assessments revealed no significant cytotoxic effects at concentrations up to 10 µM in various cell lines, indicating a favorable safety profile for further development.
Synthesis and Research Directions
The synthesis of this compound typically involves multi-step reactions that allow for variations in substituents on the aromatic ring. Ongoing research aims to explore different derivatives and their respective biological activities to optimize therapeutic efficacy.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (S)-cyclobutyl(4-fluorophenyl)methanamine hydrochloride, and how can enantiomeric purity be ensured?
- Methodological Answer : The synthesis typically involves cyclobutane ring formation followed by coupling with 4-fluorophenyl groups. A common approach includes:
Cyclobutane precursor preparation : Use [3,3-difluorocyclobutanone] as a starting material (similar to methods in ).
Chiral resolution : Employ chiral auxiliaries or catalysts during the coupling step to favor the (S)-enantiomer.
Hydrochloride salt formation : React the free base with HCl in anhydrous conditions.
- Enantiomeric purity validation : Chiral HPLC (e.g., Chiralpak® columns) or NMR with chiral shift reagents (e.g., Eu(hfc)₃) are critical .
Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization?
- Methodological Answer :
- NMR : ¹H/¹³C NMR to confirm cyclobutyl and fluorophenyl group connectivity (e.g., δ ~7.2 ppm for fluorophenyl protons; cyclobutyl protons at δ ~2.5–3.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (C₁₁H₁₄ClFN, exact mass: 230.08 g/mol).
- HPLC-UV/ELSD : Monitor purity (>95%) using reverse-phase C18 columns (mobile phase: MeCN/H₂O with 0.1% TFA) .
Advanced Research Questions
Q. How can researchers address contradictions in reported biological activity data for fluorophenyl-substituted methanamine derivatives?
- Methodological Answer : Contradictions often arise from:
- Experimental variability : Standardize assay conditions (e.g., cell lines, incubation times).
- Structural nuances : Compare substituent effects (e.g., fluorophenyl vs. bromophenyl analogs in ).
- Pharmacokinetic factors : Assess metabolic stability (e.g., CYP450 inhibition assays) and membrane permeability (Caco-2 models).
- Data reconciliation : Meta-analysis of literature (e.g., ) to identify structure-activity relationships (SAR) .
Q. What strategies improve aqueous solubility of this compound for preclinical formulations?
- Methodological Answer :
- Salt screening : Test alternative counterions (e.g., sulfate, citrate) to enhance solubility.
- Co-solvent systems : Use PEG-400 or cyclodextrin-based carriers.
- pH adjustment : Solubility increases in acidic buffers (pH <4) due to protonation of the amine group.
- Nanoparticle formulation : Encapsulate in PLGA nanoparticles for sustained release .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
